Ortho-Phenethyl Substitution Enables Rh-Catalyzed Phenanthrene Annulation Yields Unattainable with Alkylboronic Acids
(2-Phenethylphenyl)boronic acid, as a member of the (2-arylphenyl)boronic acid class, participates in rhodium-catalyzed oxidative annulation with alkynes to produce phenanthrene derivatives. In the Nagata et al. (2016) study, representative (2-arylphenyl)boronic acids achieved isolated yields of 38–82% in this transformation [1]. By contrast, phenethylboronic acid—an alkylboronic acid—cannot undergo this annulation because it lacks the required biaryl scaffold for ortho-C–H activation [2]. This represents a binary functional differentiation: the target compound provides access to phenanthrene chemical space that alkylboronic acid analogs cannot reach.
| Evidence Dimension | Ability to participate in Rh-catalyzed oxidative annulation with alkynes to form phenanthrenes |
|---|---|
| Target Compound Data | Class-typical isolated yields of 38–82% for (2-arylphenyl)boronic acids under [Cp*RhCl₂]₂ (1 mol %), Cu(OAc)₂·H₂O (2 equiv), DMF, 100 °C, 4 h, under O₂ [1] |
| Comparator Or Baseline | Phenethylboronic acid – no annulation reactivity observed; alkylboronic acids are not competent substrates for this transformation [2] |
| Quantified Difference | Qualitative functional difference (reactive vs. non-reactive); yield advantage is absolute |
| Conditions | Rh(III)-catalyzed oxidative annulation with diphenylacetylene; [Cp*RhCl₂]₂ (1 mol % Rh), Cu(OAc)₂·H₂O (2 equiv), DMF, 100 °C, 4 h, under O₂ atmosphere |
Why This Matters
This binary reactivity difference directly determines whether a phenanthrene synthesis pathway is available, making (2-phenethylphenyl)boronic acid irreplaceable for medicinal chemistry programs targeting phenanthrene-based scaffolds.
- [1] Nagata, T.; Satoh, T.; Nishii, Y.; Miura, M. Rhodium-Catalyzed Oxidative Annulation of (2-Arylphenyl)boronic Acids with Alkynes: Selective Synthesis of Phenanthrene Derivatives. Synlett 2016, 27 (11), 1707–1710. Supporting Information, preparation of (2-arylphenyl)boronic acids, yields 38–82%. View Source
- [2] PubChem. Phenethylboronic acid – Compound Summary (CID 2734392). Classified as an alkylboronic acid; no reports of oxidative annulation to phenanthrenes. View Source
